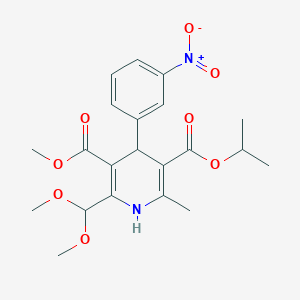

4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester

Vue d'ensemble

Description

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including a nitrophenyl group, methoxy groups, and carboxylate esters. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:

Condensation Reaction: The reaction begins with the condensation of 3-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate in the presence of a suitable solvent such as ethanol.

Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

Esterification: The resulting dihydropyridine is then esterified with methanol and isopropanol to introduce the 3-O-methyl and 5-O-propan-2-yl groups, respectively.

Dimethoxymethylation: Finally, the compound is subjected to dimethoxymethylation to introduce the 2-(dimethoxymethyl) group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This includes the use of high-pressure reactors, automated control systems for precise temperature and pH control, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted dihydropyridines.

Substitution: Various substituted dihydropyridine derivatives.

Applications De Recherche Scientifique

Stability and Storage

- Recommended storage at -20°C for long-term stability .

- The compound should be handled by qualified personnel due to potential hazards associated with its use.

Antihypertensive Activity

Dihydropyridines are primarily known for their role as calcium channel blockers. Research indicates that compounds like 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine derivatives exhibit significant antihypertensive effects by inhibiting calcium influx in vascular smooth muscle cells. This action leads to vasodilation and reduced blood pressure levels .

Antioxidant Properties

Studies have shown that the nitrophenyl group in this compound contributes to its antioxidant activities. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases including cardiovascular disorders and cancer .

Neuroprotective Effects

Recent investigations suggest that this compound may exhibit neuroprotective properties. By modulating calcium channels, it can potentially protect neuronal cells from excitotoxicity and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Study 1: Antihypertensive Effects in Animal Models

A study conducted on hypertensive rat models demonstrated that administration of 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine significantly lowered systolic blood pressure compared to control groups. The mechanism was attributed to enhanced endothelium-dependent relaxation and reduced vascular resistance .

Case Study 2: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell cultures exposed to glutamate toxicity revealed that treatment with this compound resulted in decreased cell death and improved cell viability. This suggests potential therapeutic applications in neuroprotection against excitotoxicity .

Mécanisme D'action

The mechanism of action of 3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily related to its interaction with calcium channels. The compound binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure. The nitrophenyl group may also contribute to its biological activity by interacting with other molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.

Felodipine: Similar to amlodipine, used for hypertension and angina.

Uniqueness

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines. The presence of the nitrophenyl group and the dimethoxymethyl group may enhance its biological activity and selectivity for certain molecular targets.

Activité Biologique

The compound 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine-3,5-dicarboxylic Acid 5-Isopropyl Ester 3-Methyl Ester (CAS 75530-94-8) is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dihydropyridine core with various substituents that may influence its biological properties. The synthesis of related compounds has been reported in literature, highlighting methods that yield high optical purity and biological activity. For instance, Zhang et al. (2010) described the synthesis of a similar dihydropyridine derivative, emphasizing the importance of structural modifications in enhancing calcium modulation properties .

Pharmacological Properties

Calcium Modulation: Dihydropyridines are well-known for their role as calcium channel modulators. The compound may exhibit similar properties, potentially influencing vascular smooth muscle contraction and cardiac function. Research on related compounds indicates that modifications in the structure can significantly affect calcium channel antagonism .

Antioxidant Activity: Preliminary studies suggest that derivatives of dihydropyridine possess antioxidant properties. These compounds may scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity can be measured using assays such as the DPPH radical scavenging assay, which quantifies the ability to neutralize free radicals .

In Vivo Studies

Recent studies have investigated the hepatoprotective effects of various dihydropyridine derivatives. For example, extracts from related compounds demonstrated significant protective effects against liver damage induced by carbon tetrachloride in animal models. These studies measured biochemical markers such as liver enzymes and histopathological changes to assess liver function and damage .

Case Studies

- Hepatoprotective Effects: A study evaluated the hepatoprotective activity of a related dihydropyridine derivative against CCl4-induced liver injury in mice. Results indicated significant reductions in serum enzyme levels (AST, ALT) and improvements in liver histopathology at higher doses (800 mg/kg), suggesting a protective role against hepatotoxicity .

- Calcium Channel Blockade: Another case study focused on the cardiovascular effects of dihydropyridine derivatives, showing that specific modifications can enhance their efficacy as calcium antagonists. This highlights the potential therapeutic applications of compounds like 4-(3-Nitrophenyl)-2-dimethoxymethyl-1,4-dihydropyridine derivatives in treating hypertension and related cardiovascular disorders .

Data Table: Biological Activities of Dihydropyridine Derivatives

| Activity | Effect | Reference |

|---|---|---|

| Calcium modulation | Antagonism of calcium channels | Zhang et al., 2010 |

| Antioxidant activity | Free radical scavenging | Various studies |

| Hepatoprotection | Reduced liver enzyme levels | Praveen et al., 2009 |

| Cardiovascular effects | Blood pressure reduction | Zhang et al., 2010 |

Propriétés

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-11(2)31-20(25)15-12(3)22-18(21(29-5)30-6)17(19(24)28-4)16(15)13-8-7-9-14(10-13)23(26)27/h7-11,16,21-22H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUADIIYNSJFUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392399 | |

| Record name | ST082969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75530-94-8 | |

| Record name | ST082969 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.